molecular formula C14H14ClN3O4S B3011153 N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 893929-03-8

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide

Cat. No.: B3011153
CAS No.: 893929-03-8
M. Wt: 355.79
InChI Key: LKFBJFIRTXCODN-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a useful research compound. Its molecular formula is C14H14ClN3O4S and its molecular weight is 355.79. The purity is usually 95%.
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Biological Activity

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a synthetic compound that belongs to the thieno[3,4-c]pyrazole class of heterocyclic compounds. Its biological activity has garnered interest due to its potential therapeutic applications in various fields, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,4-c]pyrazole ring fused with a 4-chlorophenyl group and a methoxyacetamide moiety. The presence of the chlorophenyl group is significant as it may influence the compound's biological interactions and pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, studies have shown that thieno[3,4-c]pyrazoles can induce apoptosis in various cancer cell lines by activating specific signaling pathways and inhibiting tumor growth.

Case Study:
In vitro studies demonstrated that derivatives of thieno[3,4-c]pyrazole effectively inhibited the proliferation of breast cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased apoptosis rates in treated cells .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Similar thieno derivatives have been tested against several bacterial strains, revealing moderate to strong inhibitory effects. For example, compounds derived from this class were found to exhibit significant antibacterial activity against Salmonella typhi and Bacillus subtilis.

Table 1: Antimicrobial Activity of Thieno Derivatives

Compound NameTarget BacteriaActivity Level
Thieno ASalmonella typhiStrong
Thieno BBacillus subtilisModerate
Thieno CEscherichia coliWeak

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It can interact with specific receptors that modulate cellular signaling pathways related to growth and apoptosis.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to oxidative stress in target cells, contributing to cell death.

Research Findings

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:

  • Cytotoxicity Studies : Various derivatives were tested against different cancer cell lines with IC50 values indicating significant cytotoxicity at low concentrations .
  • Apoptotic Induction : Morphological changes consistent with apoptosis were observed in treated cells, including chromatin condensation and membrane blebbing .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S/c1-22-6-13(19)16-14-11-7-23(20,21)8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFBJFIRTXCODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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